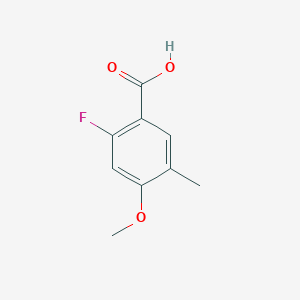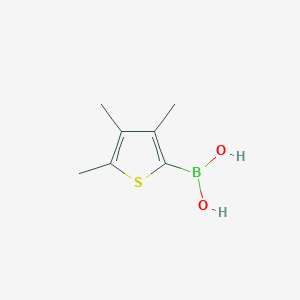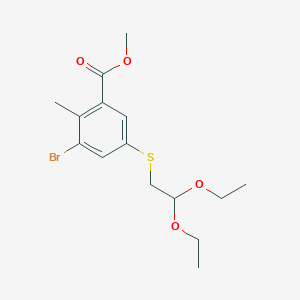
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is an organic compound with the molecular formula C14H19BrO4S It is a derivative of benzoic acid and contains bromine, sulfur, and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate typically involves the bromination of a suitable precursor, followed by esterification and thioether formation. One common method involves the following steps:
Bromination: A precursor compound, such as 2-methylbenzoic acid, is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The brominated intermediate is then esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Thioether Formation: The final step involves the reaction of the ester with 2,2-diethoxyethanethiol in the presence of a base like sodium hydride to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can also be performed to modify the ester or thioether groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Carboxylic acids.
科学的研究の応用
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and thioether groups can influence its reactivity and binding affinity.
類似化合物との比較
Similar Compounds
Methyl 3-bromo-2-methylbenzoate: Lacks the thioether group, making it less versatile in certain reactions.
Methyl 5-((2,2-diethoxyethyl)thio)-2-methylbenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.
Methyl 3-bromo-5-((2,2-dimethoxyethyl)thio)-2-methylbenzoate: Contains a different ether group, which can influence its solubility and reactivity.
Uniqueness
Methyl 3-bromo-5-((2,2-diethoxyethyl)thio)-2-methylbenzoate is unique due to the combination of bromine, ester, and thioether functional groups, which provide a versatile platform for various chemical transformations and applications.
特性
分子式 |
C15H21BrO4S |
|---|---|
分子量 |
377.3 g/mol |
IUPAC名 |
methyl 3-bromo-5-(2,2-diethoxyethylsulfanyl)-2-methylbenzoate |
InChI |
InChI=1S/C15H21BrO4S/c1-5-19-14(20-6-2)9-21-11-7-12(15(17)18-4)10(3)13(16)8-11/h7-8,14H,5-6,9H2,1-4H3 |
InChIキー |
TYTXGYDRWVZPEY-UHFFFAOYSA-N |
正規SMILES |
CCOC(CSC1=CC(=C(C(=C1)Br)C)C(=O)OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


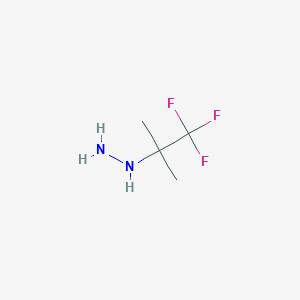
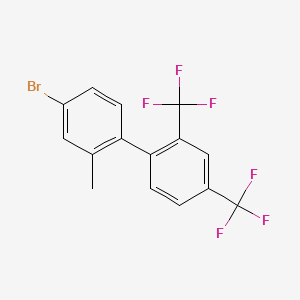
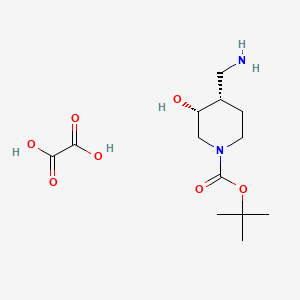

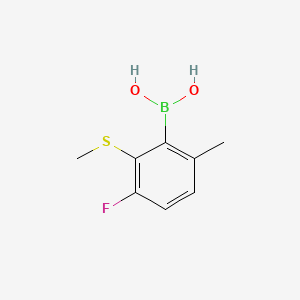

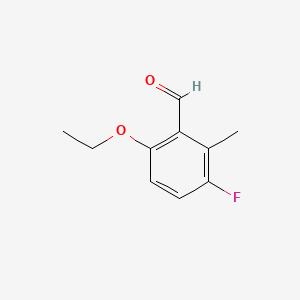
![6-Thioxo-5,7-diazaspiro[3.4]octan-8-one](/img/structure/B14024978.png)
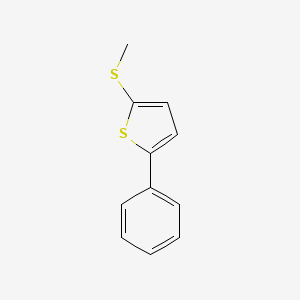
![Methyl 2,3,4,9-tetrahydro-2-(2-phenylacetyl)-1H-pyrido[3,4-B]indole-6-carboxylate](/img/structure/B14024983.png)
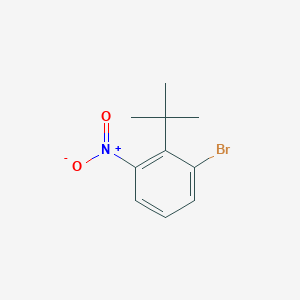
![propan-2-yl (2R)-2-[[[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B14025001.png)
